6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Overview
Description
The compound contains several interesting structural motifs, including a benzo[d][1,3]dioxole, a 1,2,4-oxadiazole, and a quinazolinone . These motifs are found in a variety of compounds with pharmaceutical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structural motifs. For example, the presence of the benzo[d][1,3]dioxole could influence its solubility and stability .Scientific Research Applications
Synthesis and Characterization
Quinazolinones and their derivatives are synthesized through various methods, offering insights into the complex chemistry and potential modifications for targeted applications. For instance, a novel synthesis approach for 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives has been reported, showcasing the versatility of these compounds in chemical synthesis and the potential for creating diverse molecular structures with specific properties (J. Chern et al., 1988).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have shown significant antimicrobial and antifungal activities, indicating their potential as therapeutic agents. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and exhibited potent in vitro antimicrobial activity, suggesting their utility in combating various bacterial and fungal infections (M. Mohamed et al., 2010).
Analgesic and Anti-inflammatory Properties
Research into 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has uncovered compounds with notable analgesic and anti-inflammatory activities. This highlights the potential of quinazolinone derivatives in developing new pain management and anti-inflammatory therapies (D. Dewangan et al., 2016).
Antihypertensive and Anticancer Activities
The exploration of quinazolinone derivatives extends to their antihypertensive and anticancer activities. For instance, novel triazoloquinazolin-9-ones demonstrated significant in vivo antihypertensive activity, suggesting their potential in hypertension management (V. Alagarsamy & U. S. Pathak, 2007). Additionally, indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones were synthesized and showed excellent anticancer activities, underscoring the promise of quinazolinone derivatives in cancer therapy (Rajitha Gali et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S/c1-24-19(25)11-5-15-16(29-9-28-15)6-12(11)21-20(24)31-7-17-22-18(23-30-17)10-2-3-13-14(4-10)27-8-26-13/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNESXFSPIRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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